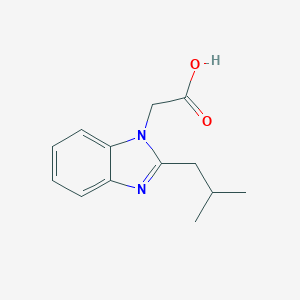

(2-isobutyl-1H-benzimidazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-[2-(2-methylpropyl)benzimidazol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)7-12-14-10-5-3-4-6-11(10)15(12)8-13(16)17/h3-6,9H,7-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVTDHCOOWHHKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-isobutyl-1H-benzimidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide array of pharmacological activities.[1][2] This class of heterocyclic compounds, characterized by the fusion of a benzene ring and an imidazole ring, is a prevalent scaffold in numerous FDA-approved drugs.[3][4] The therapeutic versatility of benzimidazoles stems from their ability to interact with a diverse range of biological targets, which is attributed to their unique structural and electronic properties. The 2-substituted benzimidazoles, in particular, have been extensively explored, leading to the development of agents with antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties.[5][6][7]

This technical guide focuses on a specific derivative, (2-isobutyl-1H-benzimidazol-1-yl)acetic acid . The introduction of an isobutyl group at the 2-position and an acetic acid moiety at the 1-position of the benzimidazole core can significantly influence the compound's lipophilicity, steric profile, and interaction with target proteins, potentially leading to novel therapeutic applications. This document provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug development, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.[8] These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. While detailed experimental data for this compound is not extensively available in the public domain, the key identifiers and calculated properties are summarized below.

| Property | Value | Source |

| CAS Number | 717863-10-0 | [9] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | N/A |

| Molecular Weight | 232.28 g/mol | N/A |

| Predicted Boiling Point | 377.3±17.0 °C | [10] |

| Predicted Density | 1.394±0.06 g/cm³ | [10] |

| Predicted pKa | 3.60±0.30 | [10] |

| Predicted Solubility | Soluble in Methanol | [10] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the formation of the 2-isobutyl-1H-benzimidazole core, followed by the N-alkylation of the imidazole ring with an acetic acid moiety. A plausible and efficient synthetic route is outlined below.

Step 1: Synthesis of 2-isobutyl-1H-benzimidazole via Phillips-Ladenburg Condensation

The initial step involves the condensation of o-phenylenediamine with isovaleric acid (3-methylbutanoic acid) under acidic conditions. This reaction, a variation of the Phillips-Ladenburg synthesis, is a well-established method for the formation of 2-substituted benzimidazoles.[11] The acidic medium facilitates the cyclization and dehydration process to yield the benzimidazole ring.

Step 2: N-Alkylation to Yield this compound

The second step is the N-alkylation of the synthesized 2-isobutyl-1H-benzimidazole with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.[12] The base deprotonates the nitrogen of the imidazole ring, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the haloacetic acid, resulting in the desired product.

Potential Applications in Drug Development

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its wide range of pharmacological activities.[1][13] The incorporation of an isobutyl group at the 2-position and an acetic acid moiety at the 1-position of the benzimidazole ring is anticipated to confer specific biological properties. While specific studies on this compound are limited, the known activities of analogous compounds suggest several potential therapeutic applications.

-

Antimicrobial Activity: Benzimidazole derivatives are known to exhibit potent antibacterial and antifungal activities.[5][14] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cellular processes. The synthesized compound could be evaluated for its efficacy against a panel of pathogenic bacteria and fungi.

-

Anti-inflammatory and Analgesic Activity: Several 2-substituted benzimidazole-1-acetic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties.[7][12] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory pathways.

-

Anticancer Activity: The benzimidazole core is present in several anticancer agents. The mechanism of action can vary, including inhibition of tubulin polymerization, kinase inhibition, or induction of apoptosis.[4]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound and a general protocol for the evaluation of its antibacterial activity.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 2-isobutyl-1H-benzimidazole

-

In a round-bottom flask, suspend o-phenylenediamine (10.8 g, 0.1 mol) in 4 N hydrochloric acid (50 mL).

-

To this suspension, add isovaleric acid (12.2 g, 0.12 mol).

-

Heat the reaction mixture to reflux for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a 10% sodium hydroxide solution until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization from ethanol to obtain pure 2-isobutyl-1H-benzimidazole.

Step 2: Synthesis of this compound

-

In a dry round-bottom flask, dissolve 2-isobutyl-1H-benzimidazole (8.7 g, 0.05 mol) in dry chloroform (100 mL).

-

Add pyridine (4.0 mL, 0.05 mol).

-

To this solution, add chloroacetic acid (4.7 g, 0.05 mol).

-

Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

-

After cooling, wash the viscous residue with acetone and recrystallize from ethanol to yield this compound.[12]

Protocol 2: In-Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the agar surface with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells of 6 mm diameter in the agar plates.

-

Prepare different concentrations of the test compound this compound in a suitable solvent (e.g., DMSO).

-

Add 100 µL of each concentration of the test compound to the respective wells.

-

Use a standard antibiotic as a positive control and the solvent as a negative control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the well-documented pharmacological activities of related benzimidazole derivatives, this compound warrants further investigation for its potential antimicrobial, anti-inflammatory, and other biological activities. The synthetic pathway outlined in this guide provides a reliable method for its preparation, enabling further preclinical evaluation. As research in the field of medicinal chemistry continues to evolve, the exploration of novel benzimidazole derivatives like the one discussed herein will be crucial for the discovery of next-generation therapeutics.

References

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and evaluation of a benzimidazole acetic acid derivative. [wisdomlib.org]

- 4. srrjournals.com [srrjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PHYSICOCHEMICAL PROPERTIES MODULES | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]

- 9. matrixscientific.com [matrixscientific.com]

- 10. ODM 2-(1,2-Benzisoxazol-3-yl)acetic acid Factory, Manufacturer | HRD Pharm [hrdpharm.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. rjpbcs.com [rjpbcs.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. jddtonline.info [jddtonline.info]

- 15. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. sciforum.net [sciforum.net]

- 20. (2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid | C9H8N2O3 | CID 10845408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Benzoimidazol-1-yl-acetic acid | C9H8N2O2 | CID 805645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. pdf.journalagent.com [pdf.journalagent.com]

- 23. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2-[2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-1-yl]acetic acid | C12H9N3O2S | CID 3000086 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid

Foreword: A Molecule-Centric Approach to Characterization

In modern drug discovery, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step; it is the bedrock upon which successful development is built. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), directly influencing its efficacy and safety profile.[1] This guide provides a comprehensive technical overview of the essential physicochemical characteristics of this compound, a molecule of interest within the broader, pharmacologically significant class of benzimidazoles.

As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document is structured to provide a causal narrative, explaining why specific experimental choices are made and how the resulting data form a cohesive, predictive model of the molecule's behavior. We will explore the critical interplay between structure, ionization, solubility, and lipophilicity, providing both theoretical grounding and actionable experimental protocols.

Molecular Identity and Structural Attributes

The foundational step in any physicochemical assessment is the unambiguous confirmation of the molecule's identity and structure.

Structure:

Caption: Core structure of the title compound.

This compound (CAS No: 717863-10-0) possesses a molecular weight of 232.28 g/mol .[2] Its structure is amphoteric, containing both a weakly basic benzimidazole ring system and an acidic carboxylic acid moiety. This duality is the single most important predictor of its behavior in physiological systems and dictates the design of our characterization workflow.

| Property | Value / Information | Source |

| CAS Number | 717863-10-0 | [2] |

| Molecular Formula | C₁₃H₁₆N₂O₂ | |

| Molecular Weight | 232.28 g/mol | |

| Synonym | (2-isobutyl-benzoimidazol-1-yl)-acetic acid | |

| General Purity (Typical) | >95% | |

| Storage Conditions | 2-8°C, desiccated |

Synthesis and Purity Assessment

The reliability of all subsequent data hinges on the purity of the compound. Benzimidazole derivatives are commonly synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.[3] For the title compound, a plausible route involves the reaction of o-phenylenediamine with isovaleric acid to form 2-isobutyl-1H-benzimidazole, followed by N-alkylation with a haloacetic acid.

The purity of the final product is initially assessed by its melting point. A pure crystalline solid will exhibit a sharp melting range, typically less than 2°C.[4] Impurities disrupt the crystal lattice, leading to a depressed and broadened melting range.[5]

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the dried compound is finely crushed into a powder.

-

Capillary Loading: The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack 2-3 mm of the sample into the sealed end.[4]

-

Initial Rapid Determination: The sample is heated rapidly (10-20°C/min) in a melting point apparatus (e.g., Mel-Temp) to determine an approximate melting range.[5]

-

Precise Determination: A fresh sample is prepared. The apparatus is pre-heated to ~20°C below the approximate melting point. The temperature is then increased slowly, at a rate of ~2°C per minute, to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting range is reported as T₁-T₂.

-

Validation: The procedure is repeated at least twice. Consistent results confirm the melting range.

Ionization Behavior (pKa)

The pKa value is the pH at which a functional group is 50% ionized. For an amphoteric molecule like this compound, determining its pKa values is critical as they dictate the molecule's charge, and therefore its solubility and membrane permeability, at any given pH. The molecule has two key ionizable centers:

-

Carboxylic Acid (-COOH): This group will lose a proton to become a carboxylate (-COO⁻), making it an acid (pKa₁).

-

Benzimidazole Nitrogen: The sp² nitrogen in the imidazole ring can be protonated, giving the ring a positive charge. This makes the protonated form a conjugate acid (pKa₂).

Caption: pH-dependent ionization states.

Experimental Protocol: pKa Determination via Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid and a strong base and monitoring the pH.

-

Solution Preparation: Prepare a ~10 mM solution of the compound in a co-solvent system (e.g., 50% DMSO/water or 50% methanol/water) to ensure solubility across the titration range.[6]

-

Calibration: Calibrate a pH meter using standard aqueous buffers, noting that the reading in the co-solvent is an apparent pH (pH*).

-

Titration - Acid: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.

-

Titration - Base: Titrate a fresh solution with a standardized strong acid (e.g., 0.1 M HCl), again recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used to derive the pKa from the first derivative of the curve. This method is robust for determining the pKa of weak acids and bases.[7]

Solubility Profile

Aqueous solubility is a key determinant of bioavailability. For ionizable compounds, solubility is highly dependent on pH.[8] Benzimidazoles are often poorly soluble in water, making a full pH-solubility profile essential.[9][10] The minimum solubility is typically observed at the isoelectric point (pI), where the net charge of the molecule is zero.

Experimental Protocol: pH-Solubility Profile

This protocol establishes the equilibrium solubility of the compound across a range of pH values.

Caption: Workflow for pH-solubility profile.

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Sample Addition: Add an excess of the solid compound to vials containing each buffer, ensuring undissolved solid remains.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand. Carefully withdraw an aliquot from the supernatant and immediately filter it through a 0.22 µm filter to remove all undissolved solids.[8]

-

Quantification: Dilute the filtered sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

pH Measurement: Measure the final pH of the remaining supernatant in each vial.

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH to generate the profile.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is crucial for predicting its ability to cross biological membranes.[11] It is quantified by the partition coefficient (P) between n-octanol and water. The logarithm of this value, LogP, is used for neutral compounds.[12]

For an ionizable molecule like this compound, the distribution coefficient (D) is more relevant. LogD measures the ratio of the total concentration of all species (ionized and neutral) in octanol to the total concentration in the aqueous phase at a specific pH.[13]

LogP vs. LogD:

-

LogP: An intrinsic property of the neutral form of the molecule.

-

LogD: An extrinsic property that varies with pH, reflecting the lipophilicity of the molecule as a mixture of its different ionization states at that pH. LogD at pH 7.4 is a particularly important parameter for predicting drug absorption.

Experimental Protocol: LogD Determination (Shake-Flask Method)

Caption: Workflow for LogD determination.

-

Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.

-

Compound Addition: Add a known amount of the compound (from a stock solution in a suitable solvent) to a vial containing known volumes of the pre-saturated n-octanol and buffer.

-

Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol ([C]oct) and aqueous ([C]aq) layers using an appropriate analytical method (e.g., HPLC).

-

Calculation: Calculate the LogD value using the formula: LogD = log₁₀([C]oct / [C]aq). The experiment should be performed in triplicate.

Computational tools can also provide reliable estimates for LogP, with programs like ALOGPS and ACD/logP showing good correlation with experimental data.[14][15]

References

- Development of a Robust Protocol for the Determination of Weak Acids' pKa Values in DMSO. (2020).

- Enhancing Benzimidazole Compound Solubility for Biological Assays. Benchchem.

- Introduction to log P and log D in drug development. (2024). Pion Inc.

- Comparison of partition coefficient (log p) of drugs: computational and experimental data study.

- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- LogP—Making Sense of the Value. ACD/Labs.

- Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). PMC - NIH.

- (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).

- LogP and logD calcul

- pKa values in organic chemistry – Making maximum use of the available d

- Melting point determin

- Solubility of (b) 1H-imidazole... in 2-nitrotoluene; points are the experimental values.

- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR. (2023). The University of East Anglia.

- How to Estimate the pKa Values Using the pKa Table. Organic Chemistry Tutor.

- (2-Isobutyl-benzoimidazol-1-yl)-acetic acid | 717863-10-0. AA Blocks.

- This compound.

- Experiment 1 - Melting Points. University of Michigan.

- Exp 1 - Melting Points. University of Wisconsin-River Falls.

- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv

- Physicochemical Properties Modules. Toxicology for Chemists. pLPqJeWD1CvB)

Sources

- 1. PHYSICOCHEMICAL PROPERTIES MODULES | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]

- 2. matrixscientific.com [matrixscientific.com]

- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Introduction to log P and log D in drug development [pion-inc.com]

- 12. acdlabs.com [acdlabs.com]

- 13. docs.chemaxon.com [docs.chemaxon.com]

- 14. researchgate.net [researchgate.net]

- 15. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Isobutyl Benzimidazole Compounds: A Technical Guide for Drug Discovery Professionals

Foreword: The Benzimidazole Scaffold - A Privileged Motif in Medicinal Chemistry

The benzimidazole core, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows for facile interaction with a multitude of biological targets, making it a "privileged scaffold" in drug design.[][4] This inherent bioactivity has led to the development of a wide array of FDA-approved drugs for diverse therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines (e.g., astemizole).[5][6] The versatility of the benzimidazole nucleus, particularly the amenability of its N-1 and C-2 positions to substitution, provides a fertile ground for the exploration of novel therapeutic agents.[7] This guide focuses on the burgeoning potential of a specific class of these derivatives: isobutyl benzimidazole compounds. The introduction of the isobutyl group, a small, lipophilic moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, leading to enhanced potency and target selectivity.[7] This document will provide an in-depth exploration of the known and potential biological activities of isobutyl benzimidazole compounds, offering a technical resource for researchers engaged in the discovery and development of next-generation therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Benzimidazole derivatives have emerged as a significant class of anticancer agents, exhibiting a diverse range of mechanisms that strike at the core of cancer cell biology.[8][9][10] The isobutyl substitution can play a crucial role in modulating the lipophilicity and steric interactions of these compounds within the target's binding pocket, thereby influencing their anticancer efficacy.[11]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of benzimidazole derivatives, including those with isobutyl moieties, are often attributed to their ability to interfere with multiple signaling pathways and cellular processes essential for tumor growth and survival.[12][13]

-

Tubulin Polymerization Inhibition: A primary and well-documented mechanism of action for many benzimidazole compounds is the disruption of microtubule dynamics.[5][14] By binding to β-tubulin, these compounds inhibit its polymerization into microtubules, which are critical components of the cytoskeleton and the mitotic spindle.[5] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[8] The isobutyl group can enhance the binding affinity to the colchicine-binding site on β-tubulin, thereby potentiating the antimitotic activity.

-

Kinase Inhibition: Many benzimidazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer.[15] These include key players in oncogenic signaling pathways such as:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell proliferation.[16] Isobutyl benzimidazole compounds can act as ATP-competitive inhibitors, blocking the downstream PI3K/Akt and MAPK/Erk signaling pathways.[8]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, VEGFR-2 is a prime target for anticancer therapy.[16][17] Benzimidazole derivatives can inhibit VEGFR-2, thereby suppressing tumor angiogenesis.

-

-

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription.[16][18] Certain benzimidazole compounds can inhibit topoisomerase I or II, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[9][18]

-

Induction of Apoptosis: Beyond cell cycle arrest, isobutyl benzimidazole derivatives can induce apoptosis through various intrinsic and extrinsic pathways.[13][15] This can involve the upregulation of pro-apoptotic proteins like Bax and caspases (caspase-3 and -9) and the downregulation of anti-apoptotic proteins like Bcl-2.[13][15]

Experimental Workflow for Evaluating Anticancer Activity

A systematic approach is crucial for the preclinical evaluation of novel isobutyl benzimidazole compounds. The following workflow outlines the key experimental stages:

Figure 1: A generalized experimental workflow for the preclinical evaluation of anticancer drug candidates.

Detailed Experimental Protocols

1.3.1. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[8][17]

-

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][17]

-

Compound Treatment: Prepare serial dilutions of the isobutyl benzimidazole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[8] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Quantitative Data Summary

The following table summarizes the reported anticancer activities of various benzimidazole derivatives, providing a comparative landscape. While specific data for isobutyl-substituted compounds is limited in the provided search results, the general potency of this class of compounds is evident.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Benzimidazole-oxadiazole derivative | PANC-1 | 5.5 | VEGFR2 Inhibition | [17] |

| Benzimidazole-oxadiazole derivative | A549 | 0.3 | VEGFR2 Inhibition | [17] |

| Benzimidazole-oxadiazole derivative | MCF-7 | 0.5 | VEGFR2 Inhibition | [17] |

| Benzimidazole-triazole hybrid (5a) | HepG-2 | 3.87 | EGFR/VEGFR-2/Topo II Inhibition | [16] |

| Benzimidazole-triazole hybrid (6g) | HCT-116 | 3.34 | EGFR/VEGFR-2/Topo II Inhibition | [16] |

| Fluoro aryl benzimidazole derivative | HOS | 1.8 | Apoptosis Induction | [13] |

| 6-benzoyl benzimidazole derivative (15b) | HeLa | 1.44 | Apoptosis, G2/M Arrest | [13] |

Antimicrobial Activity: Combating Infectious Diseases

The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents.[19][20] The isobutyl substitution can enhance the lipophilicity of these compounds, facilitating their penetration through microbial cell membranes.

Mechanism of Action

The antimicrobial effects of isobutyl benzimidazole derivatives can be attributed to several mechanisms:

-

Inhibition of DNA Gyrase: DNA gyrase is a bacterial enzyme essential for DNA replication, recombination, and repair.[20] Benzimidazole derivatives can inhibit this enzyme, leading to bacterial cell death.[20]

-

Disruption of Cell Wall Synthesis: Some benzimidazole compounds interfere with the synthesis of the bacterial cell wall, a structure vital for maintaining cell integrity.

-

Inhibition of Fungal Tubulin: Similar to their anticancer activity, benzimidazole derivatives can bind to fungal β-tubulin, disrupting microtubule formation and inhibiting fungal growth.[5]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits visible growth.

-

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus niger) in a suitable broth.[19][21]

-

Serial Dilution: Prepare two-fold serial dilutions of the isobutyl benzimidazole compounds in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at the appropriate temperature and for the required duration for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

-

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases. Benzimidazole derivatives have shown promise as anti-inflammatory agents.[7][22]

Mechanism of Action

The anti-inflammatory properties of isobutyl benzimidazole compounds are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response:

-

Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[] Benzimidazole derivatives can inhibit COX activity, thereby reducing prostaglandin production.[]

-

Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in inflammatory cells like macrophages.[23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[24][25]

-

Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

-

Step-by-Step Protocol:

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least a week.

-

Compound Administration: Administer the isobutyl benzimidazole compound orally or intraperitoneally to the test group of animals. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac sodium.[24]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

Antiviral Activity: A Broad Spectrum of Possibilities

The emergence of new and drug-resistant viruses underscores the urgent need for novel antiviral agents. Benzimidazole derivatives have demonstrated activity against a range of viruses.[26][27]

Mechanism of Action

The antiviral mechanisms of benzimidazole compounds can vary depending on the virus:

-

Inhibition of Viral Replication: Some derivatives can inhibit key viral enzymes involved in replication, such as RNA-dependent RNA polymerase.

-

Interference with Viral Entry: Certain compounds may block the attachment or entry of the virus into the host cell.

-

Modulation of Host Factors: Some benzimidazoles may modulate host cell pathways that are essential for viral replication.

Experimental Protocol: Plaque Reduction Assay

This assay is used to quantify the infectivity of a virus and to evaluate the antiviral activity of a compound.

-

Principle: A monolayer of host cells is infected with a known amount of virus in the presence of the test compound. The formation of plaques (localized areas of cell death caused by viral replication) is then assessed. A reduction in the number of plaques indicates antiviral activity.

-

Step-by-Step Protocol:

-

Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus in the presence of various concentrations of the isobutyl benzimidazole compound.

-

Overlay: After a short adsorption period, remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 (the effective concentration that reduces the number of plaques by 50%).

-

Conclusion and Future Directions

The isobutyl benzimidazole scaffold represents a highly promising platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The inherent versatility of the benzimidazole nucleus, coupled with the favorable physicochemical properties imparted by the isobutyl group, offers a compelling rationale for continued exploration in drug discovery. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers in this exciting field. Future research should focus on synthesizing and screening a wider array of isobutyl benzimidazole derivatives to establish robust structure-activity relationships (SAR) for each biological activity. Furthermore, advanced in vivo studies and toxicological profiling will be crucial in translating these promising preclinical findings into clinically viable drug candidates.

References

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P

- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent.

- Benzimidazole. Wikipedia.

- Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evalu

- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. PMC - PubMed Central.

- Potential Anticancer Agents From Benzimidazole Derivatives.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Pharmacology Journal.

- Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies.

- A Comprehensive Study of N-Butyl-1H-Benzimidazole. PMC - PubMed Central.

- Pharmacological Activities of Benzimidazole Deriv

- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central.

- Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. PubMed.

- Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central.

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI.

- Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole deriv

- Recent achievements in the synthesis of benzimidazole deriv

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov

- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.

- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv

- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH.

- Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Deriv

- Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2. PubMed Central.

- A Technical Guide to the Biological Activities of Substituted Benzimidazoles. Benchchem.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents.

- In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflamm

Sources

- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Benzimidazole - Wikipedia [en.wikipedia.org]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nveo.org [nveo.org]

- 9. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzimidazole derivatives: search for GI-friendly anti-inflammatory analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. acu.edu.in [acu.edu.in]

- 26. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 27. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific, novel derivative, (2-isobutyl-1H-benzimidazol-1-yl)acetic acid, hereafter designated as BIA-01. While direct research on BIA-01 is not publicly available, its structural features—a 2-substituted benzimidazole core with an N-acetic acid moiety—strongly suggest a potential role as a modulator of inflammatory pathways. Drawing from extensive structure-activity relationship (SAR) data on analogous compounds, we hypothesize that BIA-01's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, with potential selectivity for COX-2. This document provides a comprehensive, technically-grounded framework for investigating this hypothesis, outlining the underlying scientific rationale and a detailed, self-validating experimental plan to elucidate the molecular mechanism of BIA-01.

Introduction: The Therapeutic Potential of Benzimidazole Derivatives

Benzimidazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] Their therapeutic success stems from the versatile nature of the benzimidazole nucleus, which allows for substitutions at multiple positions (N1, C2, C5, C6) that significantly influence biological activity.[6][7]

Notably, many benzimidazole derivatives exert their anti-inflammatory effects by targeting key enzymes and receptors within the arachidonic acid cascade.[6][7] This pathway is central to the inflammatory response, leading to the production of prostaglandins and leukotrienes. Key targets for anti-inflammatory benzimidazoles include:

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[2]

-

5-Lipoxygenase (5-LOX) Activating Protein: This pathway is responsible for the synthesis of leukotrienes, another class of inflammatory mediators.[6]

-

Bradykinin and Cannabinoid Receptors: Antagonism of these receptors can also modulate pain and inflammation.[6][7]

The structure of BIA-01, featuring an acetic acid group at the N1 position and an isobutyl group at C2, is particularly suggestive of an NSAID-like mechanism. The carboxylic acid moiety is a common feature of many COX inhibitors, while the 2-position substituent is known to be a critical determinant of activity and selectivity.[7][8]

Primary Hypothesis: BIA-01 as a Selective COX-2 Inhibitor

We hypothesize that BIA-01 functions as a potent anti-inflammatory agent primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.

Mechanistic Rationale:

-

The N-Acetic Acid Moiety: The (acetic acid) group attached to the N1 position is structurally analogous to the carboxylic acid group found in many classic NSAIDs, such as indomethacin and diclofenac. This acidic functional group is critical for anchoring the molecule within the active site of COX enzymes, typically through ionic interactions with a key arginine residue (Arg120 in COX-1, Arg106 in COX-2).

-

The 2-Isobutyl Group: The moderately bulky, lipophilic (isobutyl) group at the C2 position is hypothesized to project into a hydrophobic side pocket within the COX active site. The larger and more flexible active site of COX-2, compared to COX-1, can accommodate bulkier substituents. This differential binding is the basis for the COX-2 selectivity of drugs like celecoxib. We postulate that the isobutyl group of BIA-01 provides the structural basis for preferential binding to and inhibition of COX-2.

-

The Benzimidazole Core: The planar, aromatic benzimidazole ring serves as a rigid scaffold, correctly orienting the N-acetic acid and C2-isobutyl groups for optimal interaction with the enzyme's active site.

This hypothesis is supported by studies on other benzimidazole derivatives where substitutions at the C2 position have been shown to inhibit COX-2.[6][7]

Hypothesized Signaling Pathway

The proposed mechanism places BIA-01 as an upstream inhibitor of the prostaglandin synthesis pathway, which is initiated by inflammatory stimuli.

Caption: Hypothesized inhibition of the COX-2 pathway by BIA-01.

Alternative Hypothesis: Modulation of the 5-Lipoxygenase Pathway

As a component of a rigorous scientific investigation, an alternative mechanism must be considered. BIA-01 may exert its anti-inflammatory effects by inhibiting the 5-lipoxygenase (5-LOX) pathway. Benzimidazole derivatives have also been reported to interact with 5-lipoxygenase activating protein (FLAP).[6]

Mechanistic Rationale:

In this scenario, the lipophilic isobutyl group and the benzimidazole core could facilitate binding to FLAP or 5-LOX itself, preventing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to leukotrienes. This would represent a distinct but complementary anti-inflammatory mechanism to COX inhibition.

Experimental Validation Plan

To systematically test these hypotheses, a multi-tiered experimental approach is proposed, moving from direct target engagement in vitro to cell-based functional assays.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial and most critical step is to determine if BIA-01 directly interacts with and inhibits the hypothesized target enzymes.

Objective: To quantify the inhibitory potency (IC50) of BIA-01 against purified COX-1, COX-2, and 5-lipoxygenase enzymes.

Experimental Protocol: COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from standard commercially available kits.

-

Reagents and Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorometric probe.

-

Heme cofactor.

-

Assay buffer (e.g., Tris-HCl).

-

BIA-01, Celecoxib (COX-2 selective control), SC-560 (COX-1 selective control).

-

96-well black microplates.

-

Fluorescence plate reader (Ex/Em = 535/590 nm).

-

-

Step-by-Step Procedure:

-

Prepare a serial dilution of BIA-01 (e.g., from 100 µM to 1 nM) in assay buffer.

-

In a 96-well plate, add assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to each well.

-

Add the diluted BIA-01 or control compounds to the appropriate wells. Include a "no inhibitor" control.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of arachidonic acid and ADHP to all wells.

-

Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 10-15 minutes.

-

Calculate the rate of reaction (slope of the fluorescence curve) for each well.

-

Normalize the data to the "no inhibitor" control and plot the percent inhibition versus the logarithm of BIA-01 concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Data Presentation:

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |

| BIA-01 | Experimental | Experimental | Calculated |

| Celecoxib | Expected >1000 | Expected <50 | >20 |

| SC-560 | Expected <50 | Expected >1000 | <0.05 |

Interpretation: An IC50 for COX-2 significantly lower than for COX-1 (a high Selectivity Index) will provide strong support for the primary hypothesis. If no significant inhibition is observed, the primary hypothesis is challenged, and the 5-LOX pathway becomes a more probable target.

Tier 2: Cell-Based Functional Assays

If BIA-01 demonstrates potent enzyme inhibition, the next step is to confirm its activity in a cellular context.

Objective: To measure the effect of BIA-01 on prostaglandin E2 (PGE2) production in a cellular model of inflammation.

Experimental Protocol: LPS-Induced PGE2 Production in Macrophages

-

Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Reagents and Materials:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS) from E. coli.

-

BIA-01 and control compounds.

-

PGE2 ELISA kit.

-

Cell viability assay reagent (e.g., MTT or PrestoBlue).

-

-

Step-by-Step Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of BIA-01 or controls for 1 hour.

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).

-

Incubate for 18-24 hours.

-

Collect the cell culture supernatant for PGE2 analysis.

-

Perform a cell viability assay on the remaining cells to rule out cytotoxicity.

-

Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Plot the PGE2 concentration against the BIA-01 concentration to determine the dose-dependent inhibition.

-

Validation Workflow Diagram

The logical flow of the experimental plan is crucial for a self-validating system.

Caption: Experimental workflow for validating the mechanism of action of BIA-01.

Conclusion and Future Directions

This guide presents a scientifically rigorous and logically structured hypothesis for the mechanism of action of this compound (BIA-01). Based on a comprehensive analysis of its structural motifs and the known pharmacology of the benzimidazole class of compounds, we propose that BIA-01 is a selective COX-2 inhibitor. The provided experimental plan offers a clear, step-by-step pathway to validate or refute this hypothesis, beginning with direct enzyme inhibition assays and progressing to functional cellular readouts. Successful validation would position BIA-01 as a promising candidate for further preclinical development as a novel anti-inflammatory agent. Subsequent studies would involve molecular docking to visualize the binding interaction, comprehensive ADME/Tox profiling, and ultimately, in vivo efficacy studies in animal models of inflammation and pain.

References

- Vertex AI Search. (2024).

-

Veerasamy, R., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals (Basel), 14(7), 663. [Link]

-

ResearchGate. (n.d.). Synthesis Of Some New Benzimidazole Acetic Acid Derivatives And Evaluation For Their Antimicrobial And Antitubercular Activities | Request PDF. [Link]

-

Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PMC - NIH. [Link]

-

Popa, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC - PubMed Central. [Link]

-

MDPI. (n.d.). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. [Link]

- ScienceDirect. (2024).

-

ResearchGate. (n.d.). SARs of 2-phenyl-substituted benzimidazoles. [Link]

-

ResearchGate. (n.d.). SAR of 2-amino-benzimidazole derivatives. [Link]

-

Longdom Publishing. (n.d.). Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. [Link]

-

RJPBCS. (2013). Synthesis Analgesic and Anti-Inflammatory Activity of Some 2-Substituted 3- Acetic Acid Benzimidazole Derivatives. [Link]

-

PubMed. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. [Link]

- OAText. (2018).

- OAText. (2018).

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. [Link]

-

JOCPR. (2012). Synthesis, characterization and anti - JOCPR. [Link]

-

Journal of Drug Delivery and Therapeutics. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. [Link]

-

Frontiers. (n.d.). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

Spectroscopic Characterization of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (2-isobutyl-1H-benzimidazol-1-yl)acetic acid (CAS No: 717863-10-0).[1] As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and spectroscopic properties is paramount. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The insights provided are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules.

Molecular Structure and a Priori Analysis

Before delving into the specific spectroscopic techniques, a foundational understanding of the molecule's structure is essential. This compound comprises three key structural motifs: an isobutyl group, a benzimidazole core, and an acetic acid moiety. Each of these components will give rise to characteristic signals in the various spectra, allowing for a complete structural elucidation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring NMR data for a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]

-

The spectral width should encompass the expected chemical shift range (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2]

-

The spectral width should cover the typical range for organic molecules (0-220 ppm).

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to each unique proton environment in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet. |

| ~7.5-7.8 | Multiplet | 4H | Aromatic-H | The four protons on the benzimidazole ring will appear in the aromatic region, with their exact shifts and multiplicities depending on the substitution pattern. |

| ~5.0 | Singlet | 2H | -CH₂-COOH | The methylene protons adjacent to the nitrogen and the carbonyl group will be deshielded. |

| ~2.8 | Doublet | 2H | -CH₂-CH(CH₃)₂ | The methylene protons of the isobutyl group will be split by the adjacent methine proton. |

| ~2.1 | Multiplet | 1H | -CH(CH₃)₂ | The methine proton of the isobutyl group will be split by the adjacent methylene and methyl protons. |

| ~0.9 | Doublet | 6H | -CH(CH₃)₂ | The six equivalent methyl protons of the isobutyl group will be split by the adjacent methine proton.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 | C2 (imidazole) | The carbon atom of the imidazole ring bonded to the isobutyl group and two nitrogen atoms will be significantly deshielded. |

| ~135-145 | Quaternary Aromatic C | The two quaternary carbons of the benzene ring fused to the imidazole ring. |

| ~110-125 | Aromatic CH | The four protonated carbons of the benzene ring. |

| ~45 | -CH₂-COOH | The methylene carbon of the acetic acid moiety. |

| ~38 | -CH₂-CH(CH₃)₂ | The methylene carbon of the isobutyl group. |

| ~28 | -CH(CH₃)₂ | The methine carbon of the isobutyl group. |

| ~22 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isobutyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups.

Predicted IR Spectrum

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (isobutyl) |

| ~1710 | C=O stretch | Carboxylic acid |

| ~1620, ~1475 | C=C stretch | Aromatic ring |

| ~1600 | C=N stretch | Imidazole ring |

| ~1400 | O-H bend | Carboxylic acid |

| ~1250 | C-O stretch | Carboxylic acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: For a non-volatile compound like this compound, Electrospray Ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization) and infused into the mass spectrometer.

-

Instrumentation: A mass spectrometer equipped with an ESI source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

-

Data Acquisition:

-

Positive Ion Mode: The instrument is set to detect positively charged ions. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

-

Negative Ion Mode: The instrument is set to detect negatively charged ions. The deprotonated molecule [M-H]⁻ is expected.

-

Tandem MS (MS/MS): To obtain structural information, the molecular ion can be selected and fragmented to produce a product ion spectrum.

-

Predicted Mass Spectrum

-

Molecular Weight: The molecular formula is C₁₃H₁₆N₂O₂. The calculated monoisotopic mass is 232.1212 g/mol .

-

Expected Molecular Ion Peaks:

-

Positive ESI: [M+H]⁺ at m/z 233.1285

-

Negative ESI: [M-H]⁻ at m/z 231.1141

-

-

Predicted Fragmentation Pattern:

Figure 2: Predicted fragmentation pathway for this compound in positive ion ESI-MS.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound. By understanding the expected spectroscopic signatures of its constituent parts, researchers can confidently identify and characterize this molecule. The provided experimental protocols offer a standardized approach for data acquisition, ensuring reproducibility and accuracy. This comprehensive spectroscopic analysis is a critical step in the journey of drug discovery and development, enabling a deeper understanding of the molecular architecture of this promising compound.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000042). Retrieved from [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042). Retrieved from [Link]

-

Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 9(26), 5341-5343. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- de Hoffmann, E., & Stroobant, V. (2007).

-

Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (2-Benzyl-1H-benzimidazol-1-yl)acetic acid. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Safety and Handling of (2-isobutyl-1H-benzimidazol-1-yl)acetic acid

Abstract: This technical guide provides a comprehensive overview of the safety and handling information for (2-isobutyl-1H-benzimidazol-1-yl)acetic acid (CAS No. 717863-10-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the safe and effective use of this compound in a laboratory setting. While specific toxicological data for this compound is limited, this guide draws upon information from suppliers and structurally similar molecules to establish best practices for handling, storage, and emergency procedures.

Introduction and Hazard Identification

This compound is a benzimidazole derivative with potential applications in pharmaceutical research. Due to its chemical structure, which combines a benzimidazole core with an acetic acid moiety and an isobutyl group, it is prudent to handle this compound with care.

According to supplier information, this compound is classified as an irritant [1]. It is important to note that the health hazards of this specific product have not been fully investigated. Therefore, a cautious approach, treating the compound as potentially harmful upon inhalation, ingestion, and skin contact, is recommended.

Based on data for the closely related compound 2-(1H-Benzimidazol-1-yl)acetic acid, the following hazards should be considered[2]:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

GHS Hazard Pictograms (Anticipated):

| Pictogram | Hazard Class |

| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Specific Target Organ Toxicity (Single Exposure) |

Anticipated Hazard and Precautionary Statements:

| Category | Statement |

| Hazard | H302: Harmful if swallowed. |

| H315: Causes skin irritation. | |

| H319: Causes serious eye irritation. | |

| H335: May cause respiratory irritation. | |

| Precautionary | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure to this compound.

Hierarchy of Controls:

Caption: Hierarchy of controls for handling this compound.

Engineering Controls:

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the work area[2].

Personal Protective Equipment (PPE):

| PPE Type | Specifications | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles, preventing serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and irritation. |

| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |

| Respiratory | A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient. | Protects against inhalation of dust or aerosols. |

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

Handling:

-

Avoid contact with skin, eyes, and clothing[3].

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably a chemical fume hood[3].

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[3].

-

Recommended storage temperature is 2-8°C.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, amines, and strong reducing agents[2].

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

-

This compound solid

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Volumetric flask

-

Analytical balance

-

Spatula

-

Pipettes

-

Personal Protective Equipment (as specified in Section 2)

Procedure:

-

Don all required PPE (lab coat, gloves, safety goggles).

-

Perform all weighing and solution preparation steps inside a chemical fume hood.

-

Tare the analytical balance with a weigh boat.

-

Carefully weigh the desired amount of this compound using a clean spatula.

-

Transfer the weighed solid to the volumetric flask.

-

Add a portion of the solvent to the flask and swirl gently to dissolve the solid.

-

Once dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the stock solution according to the recommendations in Section 3.

-

Clean all equipment and the work area thoroughly.

-

Dispose of any waste according to institutional and local regulations.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Emergency Response Workflow:

Caption: General workflow for responding to a spill or exposure incident.

First-Aid Measures:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice/attention[2]. |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[2]. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center[2]. |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam[2].

-

Specific Hazards: During a fire, toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides, may be produced[3].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Clean-up: For solid spills, carefully sweep or scoop up the material and place it into a suitable container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[3].

Toxicological and Ecological Information

Toxicological Information: As previously stated, the toxicological properties of this compound have not been fully investigated. Based on its classification as an irritant and data from similar compounds, it is presumed to be harmful if swallowed and to cause skin, eye, and respiratory irritation[1][2].

Ecological Information: There is no specific ecological data available for this compound. It is important to prevent its release into the environment.

Disposal Considerations

All waste containing this compound should be handled as hazardous chemical waste. Dispose of the material and its container in accordance with all applicable local, state, and federal regulations.

Conclusion